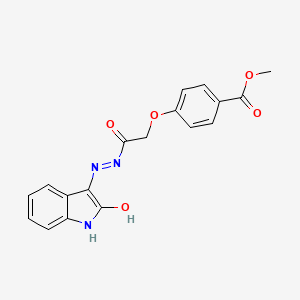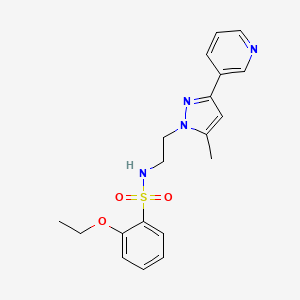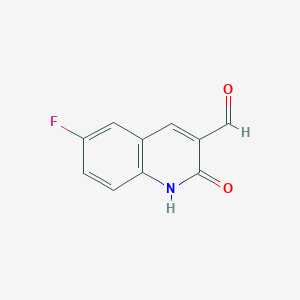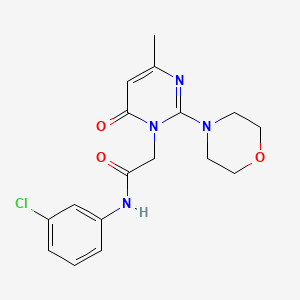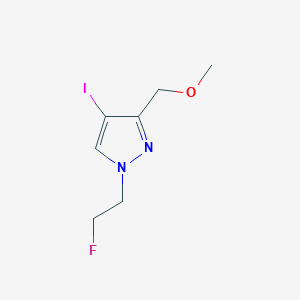
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAT, is a small molecule inhibitor that has been found to have potential therapeutic applications in various fields of research. In
Mecanismo De Acción
The mechanism of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves the inhibition of specific signaling pathways that are involved in various cellular processes. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, reduction of inflammation, and neuroprotection. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one of the limitations of using N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide. One potential direction is the development of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in combination with other therapeutic agents for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and its potential therapeutic applications in various fields of research.
Conclusion:
In conclusion, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a small molecule inhibitor that has potential therapeutic applications in various fields of research. Its specificity for certain signaling pathways, inhibition of cell growth and proliferation, reduction of inflammation, and neuroprotection make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, further investigation of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and its analogs may lead to new treatments for cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 2-oxopiperidine with 3-bromoaniline to form N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide. This is followed by a Suzuki coupling reaction between N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide and 4-(trifluoromethyl)phenylboronic acid to form N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide.
Aplicaciones Científicas De Investigación
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-7-15(8-11-16)9-12-19(27)25-17-4-3-5-18(14-17)26-13-2-1-6-20(26)28/h3-5,7-8,10-11,14H,1-2,6,9,12-13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWADTVGMCGPEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
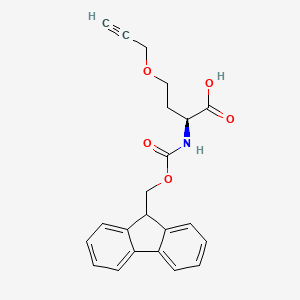
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)
![1,4-Dioxa-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2398316.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)
